
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group, which is a functional group commonly found in organic chemistry, and it includes both bromine and ethoxy substituents on a phenyl ring, as well as an alkyne group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the phenyl carbamate: The initial step involves the reaction of 3-bromo-4-ethoxyaniline with a suitable carbamoyl chloride to form the phenyl carbamate.
Introduction of the alkyne group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The alkyne group can be oxidized or reduced under suitable conditions.
Coupling reactions: The alkyne group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction reactions can modify the alkyne group to form different functional groups.
Wissenschaftliche Forschungsanwendungen
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The alkyne group may also participate in interactions with other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with similar structural features but different substituents.
tert-Butyl carbamate: A simpler carbamate compound without the bromine and ethoxy substituents.
Uniqueness
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications. The presence of both an alkyne and a bromine atom on the phenyl ring allows for diverse chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
88715-09-7 |
|---|---|
Molekularformel |
C13H14BrNO3 |
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
but-3-yn-2-yl N-(3-bromo-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H14BrNO3/c1-4-9(3)18-13(16)15-10-6-7-12(17-5-2)11(14)8-10/h1,6-9H,5H2,2-3H3,(H,15,16) |
InChI-Schlüssel |
RDDRLXRMXSTMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


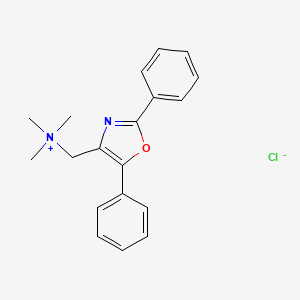

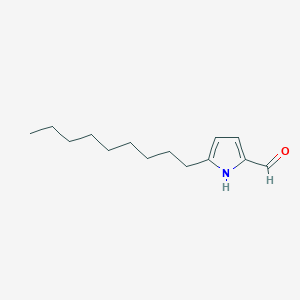
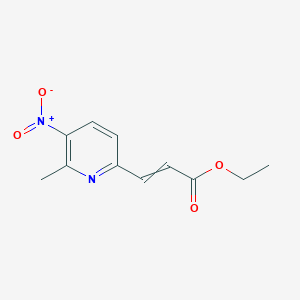
![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
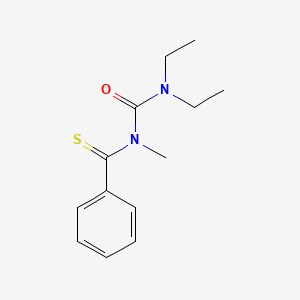
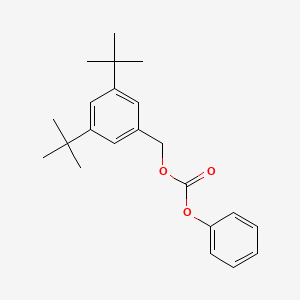

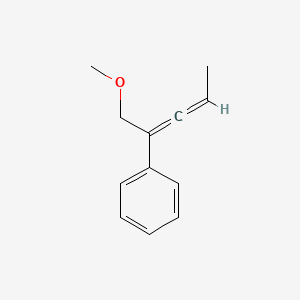
![N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B14379427.png)
![1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one](/img/structure/B14379431.png)
![2-Nitro-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14379432.png)
![1-(4-Butoxyphenyl)-2-[di(propan-2-yl)amino]ethan-1-one](/img/structure/B14379434.png)
